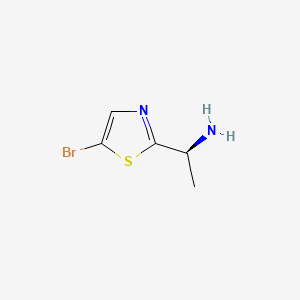
(S)-1-(5-Bromothiazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromothiazol-2-yl)ethan-1-amine is a chiral compound featuring a bromine-substituted thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine typically involves the bromination of a thiazole precursor followed by the introduction of an amine group. One common method includes:
Bromination: The thiazole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile.
Amination: The brominated thiazole is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(S)-1-(5-Bromothiazol-2-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
(S)-1-(5-Chlorothiazol-2-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(5-Fluorothiazol-2-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
(S)-1-(5-Iodothiazol-2-yl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C5H7BrN2S |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3/t3-/m0/s1 |
InChI Key |
RBGBHJNCZXLFMW-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(S1)Br)N |
Canonical SMILES |
CC(C1=NC=C(S1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















